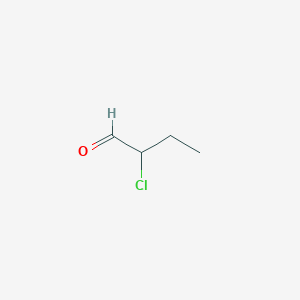
2-Chlorobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobutanal, also known as sec-butyl chloride, is a compound with the molecular formula C4H7ClO . It has an average mass of 106.551 Da and a monoisotopic mass of 106.018539 Da .
Molecular Structure Analysis
2-Chlorobutanal has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde . The 3D structure of 2-Chlorobutanal can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Chlorobutanal is a colorless, volatile liquid at room temperature that is not miscible in water . It has a molecular weight of 106.551 Da .Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity
- Studies on chlorinated organic pollutants, like 2-chlorophenol, have investigated their cytotoxic and genotoxic effects on plant cells, highlighting the environmental impact of such compounds. This research contributes to understanding the ecological consequences of chlorinated compounds in ecosystems (Küçük & Liman, 2018).
- Research on the degradation of chloroaniline derivatives in water by advanced oxidation processes, such as ozonation and radiolysis, provides insights into methods for removing toxic chlorinated compounds from wastewater, thereby reducing their environmental footprint (Winarno & Getoff, 2002).
Pharmaceutical Applications and Biological Effects
- Chlorobutanol, a compound similar to 2-Chlorobutanal, has been studied for its inhibitory effects on voltage-gated sodium channels in brain tissue, demonstrating its potential use as a pharmaceutical preservative and its analgesic properties (Kracke & Landrum, 2011).
Analytical and Forensic Applications
- Advanced screening procedures for basic drugs in biological samples have utilized chlorinated solvents for extraction, indicating the role of chlorinated compounds in analytical toxicology and forensic science (Foerster, Hatchett, & Garriott, 1978).
Safety and Hazards
2-Chlorobutanal is highly flammable and may be corrosive to metals . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Non-sparking tools and explosion-proof electrical/ventilating/lighting equipment should be used. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, chlorobutanol, is known to interact with cell membranes .
Mode of Action
Chlorobutanol, a related compound, disrupts the lipid structure of the cell membrane and increases cell permeability, leading to cell lysis . It’s plausible that 2-Chlorobutanal may have a similar mode of action due to its structural similarity.
Biochemical Pathways
Biochemical pathways generally involve catabolic reactions that break down larger molecules into smaller ones, and anabolic reactions that synthesize larger biomolecules from smaller ones
Pharmacokinetics
Chlorobutanol, a structurally similar compound, has a long terminal half-life of 37 days, which limits its use as a sedative due to the considerable accumulation that will occur following multiple dosing .
Result of Action
Chlorobutanol, a structurally similar compound, induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chlorobutanal. For instance, its boiling point varies depending on what kind of halide is attached and where it is attached . Despite its polarity, 2-Chlorobutanal is only slightly soluble in water due to the hydrocarbon chain it’s attached to, making it soluble in nonpolar-organic solvents .
Propiedades
IUPAC Name |
2-chlorobutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGXJYSPQYRCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)
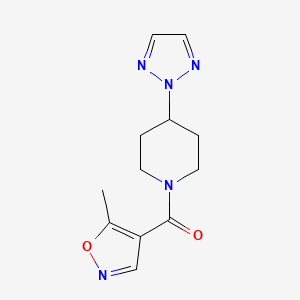

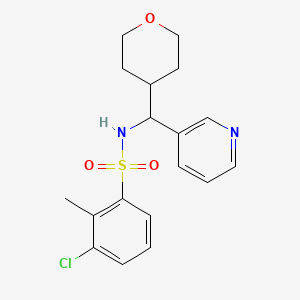
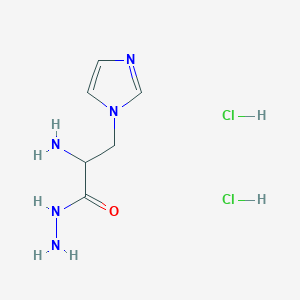
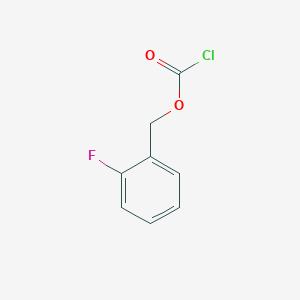

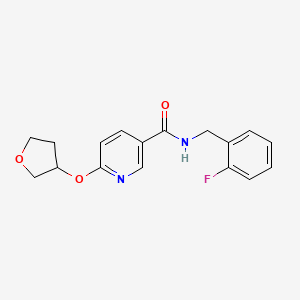
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)